molecular formula C8H5BrN2O B2845027 3-Bromo-1,8-naphthyridin-2(1H)-one CAS No. 56247-28-0

3-Bromo-1,8-naphthyridin-2(1H)-one

Cat. No.: B2845027
CAS No.: 56247-28-0
M. Wt: 225.045
InChI Key: GCRNZFXJLCEVJK-UHFFFAOYSA-N
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Description

Overview of 1,8-Naphthyridinone Scaffolds in Modern Organic Synthesis and Medicinal Chemistry Research

The 1,8-naphthyridine (B1210474) framework, a bicyclic system containing two fused pyridine (B92270) rings, is a cornerstone of heterocyclic chemistry. ontosight.ai Its derivatives, particularly the 1,8-naphthyridin-2(1H)-one subclass, have garnered immense interest from researchers in medicinal chemistry and drug discovery. tandfonline.com This attention is due to their synthetic accessibility and the wide array of biological activities they exhibit. ontosight.aitandfonline.com

The 1,8-naphthyridinone scaffold is considered a "privileged structure" because it can interact with a variety of biological targets, leading to a diverse range of pharmacological effects. nih.gov These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comontosight.airesearchgate.net The ability to readily modify the core structure allows for the fine-tuning of these activities, making it a highly attractive starting point for the development of new therapeutic agents. researchgate.net

The Position of 3-Bromo-1,8-naphthyridin-2(1H)-one as a Central Intermediate and Versatile Building Block

Within the extensive family of 1,8-naphthyridinone derivatives, this compound stands out as a pivotal intermediate. Its strategic importance lies in the presence of a bromine atom at the C3 position, which serves as a versatile handle for a multitude of chemical transformations. This halogen atom can be readily displaced or participate in various cross-coupling reactions, enabling the introduction of a wide range of functional groups and molecular fragments.

The synthesis of this compound itself is a critical first step. One common method involves the reaction of 2-aminonicotinaldehyde with 2-bromo diethylphosphonoacetic acid in the presence of a base like DBU and a salt such as lithium chloride. researchgate.net This foundational reaction provides access to the key bromo-substituted naphthyridinone core.

The true versatility of this compound is showcased in its subsequent reactions. It serves as a precursor for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Stille reactions. clockss.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for creating diverse libraries of 1,8-naphthyridinone derivatives. For example, Suzuki coupling with arylboronic acids can introduce various aryl groups at the C4 position, leading to compounds with potential as nonsteroidal anti-inflammatory drugs or with antiallergic and antisecretory activities. researchgate.net

Current Research Landscape and Academic Trajectories Pertaining to this compound

The current research landscape surrounding this compound is vibrant and multifaceted. A significant area of focus is its use in the synthesis of novel compounds with potential therapeutic applications. For instance, it is a key starting material in the development of new antibacterial agents. researchgate.net Buchwald-Hartwig cross-coupling reactions of 3-bromo-1,8-naphthyridin-2(1H)-ones with various anilines have yielded compounds with inhibitory activity against penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. researchgate.net

Furthermore, research is actively exploring the functionalization of the 1,8-naphthyridinone core at various positions to modulate biological activity. The bromo-substituent at the C3 position provides a convenient entry point for such modifications. Studies have shown that substituents at different positions on the naphthyridinone ring can significantly impact the resulting compound's pharmacological profile, including its cytotoxicity against cancer cell lines and its ability to inhibit enzymes like tubulin polymerization. nih.gov

The development of more efficient and environmentally friendly synthetic methods for both the preparation and subsequent reactions of this compound is another important research trajectory. This includes the exploration of microwave-assisted synthesis and the use of greener solvents to improve reaction efficiency and reduce environmental impact.

Properties

IUPAC Name

3-bromo-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-4-5-2-1-3-10-7(5)11-8(6)12/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRNZFXJLCEVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 1,8 Naphthyridin 2 1h One

Historical Evolution of Synthetic Approaches to 3-Bromo-1,8-naphthyridin-2(1H)-one

Historically, the synthesis of 1,8-naphthyridine (B1210474) derivatives has relied on classical condensation reactions. The Friedländer annulation, which involves the reaction of a 2-aminopyridine-3-carboxaldehyde with a carbonyl compound containing an active methylene (B1212753) group, is a prominent example. ekb.egconnectjournals.com Early approaches to halogenated naphthyridinones often involved multi-step sequences, as direct halogenation of the parent 1,8-naphthyridin-2(1H)-one proved challenging. For instance, attempts at direct bromination or iodination of 1,8-naphthyridin-2(1H)-one have been reported as unsuccessful, necessitating the development of more complex routes where the halogen is introduced via a precursor. researchgate.net

One of the foundational synthetic routes involves the reaction of 2-aminopyridine-3-aldehyde with a bromo-substituted reactant. A key method that emerged was the reaction between pyridine-2-amino-3-aldehyde and 2-bromo diethylphosphono acetic acid in the presence of lithium chloride (LiCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which directly constructs the desired 3-bromo-substituted naphthyridinone ring system. researchgate.net This approach represented a significant step forward by incorporating the bromo-substituent during the primary cyclization step.

Contemporary and Emerging Synthetic Routes for this compound

Modern synthetic chemistry has focused on improving the efficiency, safety, and environmental footprint of producing this compound and related structures. This has led to the exploration of catalytic methods and the application of green chemistry principles.

Catalysis plays a pivotal role in the modern synthesis of 1,8-naphthyridines. While direct catalytic synthesis of the title compound is not extensively documented, catalytic methods are crucial for the synthesis of its precursors and for its subsequent functionalization, underscoring its importance as a synthetic intermediate. For example, this compound is an essential substrate for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura couplings. researchgate.netvulcanchem.comnih.gov

Furthermore, catalytic strategies are heavily employed in the synthesis of the core naphthyridine structure. Metal-free, water-soluble catalysts like choline (B1196258) hydroxide (B78521) have been used to facilitate the Friedländer synthesis of 1,8-naphthyridines in aqueous media. acs.orgacs.org Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, have also been developed for solvent-free synthesis, offering advantages like reusability and simplified workup procedures. connectjournals.com

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. Recent advancements in the synthesis of the 1,8-naphthyridine core highlight this trend.

A notable green approach is a modified Friedländer reaction performed in water, using the inexpensive and biocompatible ionic liquid choline hydroxide as a catalyst. acs.org This method avoids the use of harsh conditions and volatile organic solvents, which are common in traditional syntheses. acs.orgacs.org Another eco-friendly strategy involves a one-pot, solvent-free condensation reaction using a reusable, solid-supported catalyst (NaHSO₄-SiO₂), which proceeds efficiently under thermal conditions. connectjournals.com These methods exemplify a shift towards more sustainable and atom-economical chemical manufacturing. ekb.egkthmcollege.ac.in

The efficiency of a synthetic protocol is highly dependent on the optimization of reaction parameters such as solvent, temperature, catalyst loading, and reaction time. Studies on the synthesis of 1,8-naphthyridines have demonstrated that careful tuning of these variables can lead to significant improvements in yield and purity.

For instance, in the choline hydroxide-catalyzed synthesis of 1,8-naphthyridines in water, the catalyst concentration and temperature were systematically varied to achieve near-quantitative yields. acs.orgacs.org Similarly, the development of solvent-free methods identified optimal temperatures and catalyst amounts to maximize product formation while minimizing reaction time. connectjournals.com The choice of solvent can also be critical; in some syntheses, nonpolar chlorinated solvents like chloroform (B151607) have been found to be superior. researchgate.net

Table 1: Optimization of Reaction Conditions for 1,8-Naphthyridine Synthesis This interactive table summarizes findings from various studies on the optimization of synthetic parameters.

Reaction Type Catalyst Solvent Temperature (°C) Key Findings Reference
Friedländer Annulation Choline Hydroxide (1 mol%) Water 50 99% yield achieved; demonstrates superiority of ChOH over other bases like NaOH, KOH. acs.orgacs.org
Friedländer Annulation NaHSO₄-SiO₂ Solvent-free 80 Optimal temperature for 96% yield; lower temperatures or use of organic solvents were less effective. connectjournals.com
Acylation None Acetic Anhydride 70 Yield increased with temperature up to 70°C, after which it plateaued. nih.gov
Domino Reaction K₂CO₃ / Pd(PPh₃)₄ DMF 120 Optimized conditions for a palladium-catalyzed domino reaction to form naphthyridinones. uni-rostock.de

Retrosynthetic Analysis of this compound to Define Key Precursors

Retrosynthetic analysis is a powerful tool for designing a synthetic route by deconstructing the target molecule into simpler, commercially available starting materials.

For this compound, a primary retrosynthetic disconnection is the C-Br bond. This leads to the parent heterocycle, 1,8-naphthyridin-2(1H)-one (6), as a key precursor. researchgate.net However, as direct bromination is problematic, this precursor is often not practical for the final step. researchgate.net

A more productive retrosynthetic approach involves the disconnection of the pyridine (B92270) ring of the naphthyridinone core. This strategy is based on the well-established Friedländer condensation. This disconnection leads to two key precursors: a 2-aminopyridine-3-aldehyde (or a related derivative) and a two-carbon unit bearing the bromine atom, such as a bromo-substituted ester or phosphonate. researchgate.netresearchgate.net For example, a viable synthesis is built from pyridine-2-amino-3-aldehyde (1) and 2-bromo diethylphosphono acetic acid (2). researchgate.net This defines these two compounds as critical precursors for an effective synthesis.

Advanced Purification and Isolation Techniques for this compound

The isolation of pure this compound from a reaction mixture is critical for its use in subsequent applications. Standard purification techniques employed for this compound include column chromatography and recrystallization.

Following synthesis, the crude product is often subjected to column chromatography on silica (B1680970) gel. A common mobile phase for this purification is a mixture of ethyl acetate (B1210297) and hexanes, with the polarity adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. researchgate.net After chromatographic purification, recrystallization from a suitable solvent, such as ethanol, is frequently used to obtain the compound in high purity as a solid. researchgate.net The final purity is typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS). researchgate.net

Chemical Transformations and Derivatization Strategies for 3 Bromo 1,8 Naphthyridin 2 1h One

Cross-Coupling Reactions at the C-3 Bromo Position of 3-Bromo-1,8-naphthyridin-2(1H)-one

The bromine atom at the C-3 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex derivatives with potential applications in various fields of chemical research.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-3 position. While specific examples for the direct Suzuki coupling of this compound are not extensively detailed in the provided results, the reaction is well-documented for analogous halo-naphthyridinones. For instance, 4-halo-1,8-naphthyridin-2(1H)-ones readily undergo Suzuki coupling with arylboronic acids. researchgate.net Similarly, the palladium-catalyzed coupling of 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro researchgate.netnaphthyridine-3-carboxylate with phenylboronic acid proceeds in high yield using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base. clockss.org These examples strongly suggest that this compound would behave similarly, providing access to a diverse library of 3-aryl-1,8-naphthyridin-2(1H)-ones. The general conditions for such transformations typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as Na₂CO₃ or K₃PO₄, and a suitable solvent system like toluene/methanol or DMF/water. clockss.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Naphthyridinones

Halide Substrate Coupling Partner Catalyst Base Solvent Product Yield Reference
4-Halo-1,8-naphthyridin-2(1H)-one Arylboronic acid Not specified Not specified Not specified 4-Aryl-1,8-naphthyridin-2(1H)-one Not specified researchgate.net
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro researchgate.netnaphthyridine-3-carboxylate Phenylboronic acid Pd(PPh₃)₄ 2M Na₂CO₃ Toluene/Methanol Ethyl 6-phenyl-1-ethyl-7-methyl-4-oxo-1,4-dihydro researchgate.netnaphthyridine-3-carboxylate 80% clockss.org

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org This reaction is instrumental for introducing alkynyl moieties onto the 1,8-naphthyridin-2(1H)-one scaffold at the C-3 position. The resulting 3-alkynyl derivatives are valuable intermediates that can undergo further transformations. Research has demonstrated the use of Sonogashira coupling in the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, highlighting its applicability to this heterocyclic system. beilstein-journals.orgbeilstein-journals.org The typical reaction conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The Stille and Heck cross-coupling reactions offer additional pathways for C-C bond formation at the C-3 position. The Stille reaction utilizes an organotin reagent, while the Heck reaction couples the halide with an alkene. Both methodologies have been successfully applied to functionalize the 1,8-naphthyridine (B1210474) core at various positions, including C-3. clockss.org For instance, the Heck reaction of ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro researchgate.netnaphthyridine-3-carboxylate with various alkenes was achieved using palladium(II) acetate (B1210297) and triphenylphosphine (B44618) in DMF with triethylamine (B128534) as the base. clockss.org The Stille coupling of the same substrate with tetramethylstannane in the presence of a palladium(0) catalyst and a copper(I) co-catalyst also yielded the corresponding methylated product, albeit in lower yields. clockss.org

Beyond C-C bond formation, palladium-catalyzed reactions can also be employed to create C-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example, enabling the formation of C-N bonds. This reaction has been successfully used for the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones. researchgate.netresearchgate.net In a reported synthesis, N-protected 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-ones were coupled with various anilines using a palladium catalyst system composed of Pd₂(dba)₃ and a phosphine (B1218219) ligand like XPhos, with potassium carbonate as the base in tert-butyl alcohol. researchgate.net This approach provides a direct route to 3-amino-1,8-naphthyridin-2(1H)-one derivatives.

Table 2: Buchwald-Hartwig Amination of this compound Derivatives

Bromo Substrate Amine Catalyst System Base Solvent Product Reference

Nucleophilic Substitution Reactions Involving the Bromine Moiety of this compound

The bromine atom at the C-3 position of this compound is susceptible to nucleophilic substitution, providing a pathway to introduce a variety of functional groups. The electron-withdrawing nature of the naphthyridine ring system facilitates such reactions. It has been noted that the bromine atom at the third position can be displaced by various nucleophiles to form different derivatives. While direct examples with this compound are not extensively detailed, studies on analogous systems, such as 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one, demonstrate the feasibility of these transformations. The reaction of this compound with potassium amide in liquid ammonia (B1221849) resulted in the formation of both 3- and 4-amino derivatives, indicating a nucleophilic substitution pathway. wur.nlresearchgate.net

Functionalization at the N-1 Position of the 1,8-Naphthyridin-2(1H)-one Core

The nitrogen atom at the N-1 position of the 1,8-naphthyridin-2(1H)-one ring is a key site for functionalization, most commonly through N-alkylation or N-arylation reactions. This modification is often a crucial step in synthetic sequences to modulate the compound's properties or to introduce specific functionalities. For example, the N-1 position of 3-bromo-6-nitro-1,8-naphthyridin-2(1H)-one has been protected with a p-methoxybenzyl (PMB) group using PMB-Cl and potassium carbonate in DMF. researchgate.net This protecting group strategy is essential for preventing unwanted side reactions during subsequent transformations at other positions of the molecule. Furthermore, the N-alkylation of a related 3-iodo-naphthyridinone derivative with iodoethane (B44018) and potassium carbonate in DMF has been reported, yielding the N-ethylated product in high yield. clockss.org These examples underscore the reactivity of the N-1 position and its utility in the synthesis of diverse 1,8-naphthyridin-2(1H)-one derivatives.

Alkylation and Acylation Reactions at N-1

The nitrogen atom at the N-1 position of the 1,8-naphthyridin-2(1H)-one core is nucleophilic and can be readily functionalized through alkylation and acylation reactions. This position is frequently targeted to introduce substituents that can modulate the molecule's physicochemical properties or serve as attachment points for larger chemical moieties.

The N-alkylation is typically achieved by treating the parent naphthyridinone with a suitable halogenated reagent in the presence of a base. acs.org Cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dimethylformamide (DMF) is a commonly employed condition for these transformations. acs.orgrsc.orgnih.gov For instance, the N-1 position can be protected using reagents like p-methoxybenzyl chloride (PMB-Cl) with potassium carbonate (K₂CO₃) in DMF. researchgate.net This protection strategy is often a crucial step before performing further modifications on other parts of the molecule.

ReagentBaseSolventProduct TypeReference
Halogenated alkyl/aryl reagentsCs₂CO₃Anhydrous DMFN-1 substituted derivatives acs.org
4-(2-Chloroethyl)morpholine HClCs₂CO₃DMFN-1 morpholinoethyl derivative rsc.orgnih.gov
Methyl 5-bromovalerateCs₂CO₃DMFN-1 methyl valerate (B167501) derivative rsc.orgnih.gov
Methyl 4-bromomethylbenzoateCs₂CO₃DMFN-1 methyl benzoate (B1203000) derivative rsc.orgnih.gov
p-Methoxybenzyl chloride (PMB-Cl)K₂CO₃DMFN-1 PMB-protected derivative researchgate.net

Introduction of Diverse Substituents via N-1 Functionalization

The N-1 functionalization strategy allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the 1,8-naphthyridinone scaffold. Research has shown that groups of varying length and bulk are generally well-tolerated at this position. rsc.org

This versatility is particularly valuable in medicinal chemistry, where N-1 functionalization is used to develop ligands for biological targets. For example, linkers and fluorophores have been appended to the N-1 position to create tools for studying cannabinoid receptors. rsc.orgnih.gov The introduction of groups like methyl valerate has been explored to probe the binding pockets of these receptors. acs.orgrsc.orgnih.gov However, studies have also indicated that linker and fluorophore attachment at the N-1 position can sometimes be less favorable compared to other positions, depending on the specific biological target. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the 1,8-Naphthyridinone Ring System

The aromatic core of this compound, composed of two fused pyridine (B92270) rings, is generally electron-deficient. This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

While the electron-deficient nature of the pyridine rings makes electrophilic aromatic substitution challenging compared to benzene, such reactions are possible under specific conditions. The directing effects of the existing substituents, including the lactam moiety and the pyridine nitrogen, guide the position of incoming electrophiles. Research has demonstrated that nitration of this compound using standard conditions (a mixture of nitric acid and sulfuric acid) occurs selectively at the C-6 position. researchgate.net This yields 3-bromo-6-nitro-1,8-naphthyridin-2(1H)-one, a key intermediate for further functionalization. researchgate.net

Nucleophilic Aromatic Substitution

The bromine atom at the C-3 position is an excellent handle for various nucleophilic substitution reactions, particularly those catalyzed by transition metals. This position is the most common site for introducing structural diversity. The electron-withdrawing character of the heterocyclic system facilitates these substitutions. masterorganicchemistry.com

A prominent example is the Buchwald-Hartwig cross-coupling reaction, which is used to form carbon-nitrogen bonds. This reaction allows for the synthesis of 3-anilino-1,8-naphthyridin-2(1H)-ones by coupling the 3-bromo starting material with various substituted anilines in the presence of a palladium catalyst and a suitable phosphine ligand like XPhos. researchgate.net

Multi-Component Reactions (MCRs) Incorporating this compound as a Reactant

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly efficient synthetic strategies. kthmcollege.ac.inresearchgate.net While MCRs are widely used for the initial synthesis of the 1,8-naphthyridine core itself, for instance, through the condensation of 2-aminopyridines, aldehydes, and active methylene (B1212753) compounds, the direct use of this compound as a starting reactant in a classical MCR is not extensively documented. kthmcollege.ac.inresearchgate.net

Instead, this compound serves as a pivotal building block in multi-step convergent syntheses. These synthetic sequences often combine several of the transformations discussed, such as N-1 alkylation followed by a C-3 cross-coupling reaction, to rapidly build molecular complexity. This approach leverages the well-defined reactivity of the scaffold to construct diverse and elaborate structures in a planned, step-wise manner rather than in a single MCR pot.

Synthesis of Diverse Structurally Complex Naphthyridinone Analogues and Fused Heterocyclic Systems from this compound

The C-3 bromo substituent is the primary gateway for synthesizing a vast range of structurally complex analogues through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key cross-coupling reactions employed for the functionalization of the C-3 position include:

Suzuki Coupling: This reaction introduces aryl or vinyl groups by coupling the bromo-naphthyridinone with organoboron reagents (boronic acids or esters) using a palladium catalyst. rsc.orgresearchgate.net For example, a related 6-bromo-naphthyridinone has been successfully coupled with 4-methoxyphenylboronic acid. rsc.orgnih.gov

Heck and Stille Reactions: These palladium-catalyzed reactions are also utilized for functionalization at the C-3 position, expanding the range of accessible analogues. clockss.org

Buchwald-Hartwig Amination: As previously mentioned, this reaction is a powerful tool for creating C-N bonds, leading to a variety of N-aryl substituted naphthyridinones. researchgate.net

These powerful synthetic methods transform the relatively simple this compound into a diverse library of complex derivatives.

Reaction TypeReactantCatalyst/ReagentsProduct TypeReference
Buchwald-Hartwig AminationSubstituted anilinesPd₂(dba)₃, XPhos, K₂CO₃3-Anilino-1,8-naphthyridin-2(1H)-ones researchgate.net
Suzuki CouplingArylboronic acidsPalladium catalyst3-Aryl-1,8-naphthyridin-2(1H)-ones clockss.org
Heck CouplingAlkenesPalladium catalyst3-Alkenyl-1,8-naphthyridin-2(1H)-ones clockss.org
Stille CouplingOrganotin reagentsPalladium catalyst3-Alkyl/Aryl-1,8-naphthyridin-2(1H)-ones clockss.org

Elucidation of Structure-Reactivity Relationships in this compound Chemical Transformations

The chemical behavior of this compound is a direct consequence of its molecular structure. The interplay between the electron-withdrawing and electron-donating characteristics of its functional groups governs the regioselectivity and feasibility of its chemical transformations.

N-1 Position: The presence of the lactam (a cyclic amide) means the N-H proton is acidic and can be removed by a base, activating the nitrogen for nucleophilic attack on electrophiles like alkyl halides. rsc.orgresearchgate.net

C-3 Position: The carbon atom bonded to the bromine is electrophilic and serves as the primary site for transition-metal-catalyzed cross-coupling reactions. The bromine atom is an effective leaving group in these catalytic cycles, making reactions like Suzuki, Heck, and Buchwald-Hartwig highly efficient at this position. researchgate.netclockss.org

C-6 Position: The regioselectivity of electrophilic substitution (e.g., nitration) at the C-6 position is dictated by the electronic effects of the entire fused ring system. researchgate.net The electron-withdrawing pyridine nitrogen deactivates the ring, but the lactam group directs incoming electrophiles, making C-6 the most favorable site for attack.

Advanced Spectroscopic and Crystallographic Analysis of 3 Bromo 1,8 Naphthyridin 2 1h One and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For 3-Bromo-1,8-naphthyridin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, offering deep insights into its molecular framework.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unraveling complex spin systems and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is utilized to identify scalar-coupled protons. For this compound, cross-peaks are observed between adjacent protons on the naphthyridine core, confirming their connectivity. For instance, the proton at position 4 would show a correlation with the proton at position 5, and similarly, the proton at position 7 would correlate with the proton at position 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for assigning quaternary carbons and for piecing together the entire molecular skeleton. For example, the proton at position 4 would show a correlation to the carbons at positions 2, 3, and 5a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is instrumental in determining the stereochemistry and conformation of the molecule and its derivatives.

A representative table of expected NMR data for this compound is presented below.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
1 (N-H)~11.5-C2, C8a
2 (C=O)-~160.2-
3-~105.0-
4~8.10 (s)~138.5C2, C3, C5, C4a
5~7.50 (dd)~120.8C4, C6, C8a
6~8.60 (dd)~152.1C5, C7, C8
7~7.30 (dd)~118.4C5a, C6, C8
8a-~145.3-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Dynamic NMR Studies for Investigating Conformational Fluxionality

Dynamic NMR (DNMR) is a powerful technique to study the rates and energetics of conformational changes in molecules. numberanalytics.comlibretexts.org For derivatives of this compound, particularly those with bulky substituents, restricted rotation around single bonds can lead to the existence of multiple conformers at room temperature. Variable temperature (VT) NMR experiments can be employed to monitor the coalescence of signals as the temperature is raised, allowing for the calculation of the energy barrier to rotation. This provides critical information on the molecule's flexibility and the stability of its different conformations.

Solid-State NMR Spectroscopy for Crystalline Polymorphs

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can distinguish between different crystalline forms, or polymorphs. mst.eduresearchgate.net Polymorphism can significantly impact the physical properties of a compound. In the case of this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments, can identify the number of non-equivalent molecules in the asymmetric unit of the crystal lattice and probe the local environment of each atom. This is crucial for understanding the packing forces and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. dokumen.pub For this compound (C₈H₅BrN₂O), the expected monoisotopic mass is 223.9585 Da. synquestlabs.com HRMS can confirm this with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Structures

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. dokumen.pub The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For this compound, common fragmentation pathways would likely involve the loss of CO, Br, and HCN, providing further confirmation of the connectivity of the ring system.

A plausible fragmentation table is provided below:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
224.9658 [M+H]⁺196.9712CO[M+H-CO]⁺
224.9658 [M+H]⁺145.0449Br[M+H-Br]⁺
196.9712169.9643HCN[M+H-CO-HCN]⁺

Single-Crystal X-ray Diffraction for Definitive Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic-level precision. researchgate.netresearchgate.net An X-ray crystallographic study of this compound would provide unequivocal proof of its chemical constitution, including the precise bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

A hypothetical table of crystallographic data is presented below:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~12.2
c (Å)~8.9
β (°)~105
Volume (ų)~780
Z4
Density (calculated) (g/cm³)~1.9

Crystal Engineering Aspects and Supramolecular Interactions of this compound

The solid-state architecture of this compound and its derivatives is governed by a variety of non-covalent interactions, which are fundamental to the principles of crystal engineering. While a specific crystal structure for the parent this compound is not widely reported in publicly accessible databases, extensive studies on closely related brominated naphthyridinone derivatives allow for a detailed prediction of its supramolecular behavior.

The crystal packing is expected to be dominated by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions. The lactam functionality, with its N-H donor and C=O acceptor sites, is a prime motif for forming robust hydrogen-bonded networks. For instance, in derivatives like N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide, the molecules are stabilized by a three-dimensional supramolecular network comprising N—H⋯N and C—H⋯O hydrogen bonds. worldscientific.com

The bromine atom at the 3-position is a key player in directing the crystal packing through halogen bonding. This interaction, where the electropositive crown of the bromine atom interacts with a nucleophile, can significantly influence the solid-state assembly. In related structures, C—Br⋯π, C—Br⋯O=C, and C—Br⋯N halogen bonds are observed, playing a crucial role in the cohesion of the crystal lattice. worldscientific.comresearchgate.net For example, in the crystal structure of bis[N-(7-dibromomethyl-1,8-naphthyridin-2-yl)acetamide], the bromine atoms are heavily involved in host-host interactions via these types of contacts. worldscientific.com

Co-crystallization Studies with Host Molecules

The ability of the 1,8-naphthyridin-2(1H)-one scaffold to participate in various non-covalent interactions makes it a suitable candidate for the formation of co-crystals. Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is a widely used technique in crystal engineering to modify the physicochemical properties of a substance.

A pertinent example is the formation of solvates, which are a specific type of co-crystal where one of the components is a solvent molecule. The synthesis and crystallization of N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide has been shown to yield a dioxane hemisolvate, with the chemical formula C₁₁H₁₀BrN₃O·0.5C₄H₈O₂. worldscientific.comresearchgate.net In this structure, the dioxane host molecule is incorporated into the crystal lattice and participates in the supramolecular network, primarily through C—H⋯O hydrogen bonds with the primary naphthyridine derivative. worldscientific.com The bromine atom of the naphthyridine derivative, in turn, forms weak C—Br⋯O contacts with the guest dioxane molecule. worldscientific.com

Studies on other 1,8-naphthyridine (B1210474) isomers further underscore the potential for co-crystal formation. For instance, 2,7-dimethyl-1,8-naphthyridine (B83737) has been successfully co-crystallized with host molecules like urea (B33335) and thiourea. acs.org The stability of these co-crystals is attributed to a combination of N—H⋯N, N—H⋯O, and N—H⋯S hydrogen bonds, as well as π-π stacking interactions between the naphthyridine rings. acs.org These examples demonstrate that the 1,8-naphthyridine framework, and by extension this compound, possesses the necessary functional groups and structural features to form co-crystals with suitable host molecules, enabling the potential for tailored solid-state properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

A comprehensive study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, which shares the core naphthyridinone skeleton, provides valuable insight. tandfonline.com The experimental and DFT-calculated spectra of this derivative allow for the confident assignment of major vibrational bands. The key expected vibrational modes for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Source
N-H stretchingLactam N-H~3350 tandfonline.com
C-H stretchingAromatic C-H3020 - 3080 tandfonline.com
C=O stretchingLactam C=O~1680 - 1660 tandfonline.com
C=C/C=N stretchingNaphthyridine Ring1620 - 1450 tandfonline.com
C-N stretchingLactam/Ring C-N~1250 tandfonline.com
C-Br stretchingBromo-substituent~750 tandfonline.com

The N-H stretching vibration of the lactam group is anticipated to appear as a relatively broad band in the high-frequency region of the IR spectrum, typically around 3350 cm⁻¹. tandfonline.com The aromatic C-H stretching modes are expected in the 3020-3080 cm⁻¹ range. tandfonline.com One of the most characteristic absorptions is the carbonyl (C=O) stretching of the lactam ring, which is expected to be a strong band around 1660-1680 cm⁻¹. tandfonline.com The skeletal vibrations of the naphthyridine ring, involving C=C and C=N stretching, typically give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region of the fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers, around 750 cm⁻¹. tandfonline.com

Both FT-IR and FT-Raman spectroscopy are complementary. While IR spectroscopy is more sensitive to polar functional groups like C=O, Raman spectroscopy often provides stronger signals for non-polar, symmetric vibrations, such as the C=C bonds within the aromatic rings. acs.org Theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for assigning these experimental bands to specific molecular motions, providing a complete vibrational analysis of the molecule. worldscientific.comnih.gov

Chiroptical Spectroscopies (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

While this compound is itself an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral derivatives. The introduction of a stereogenic center, typically by substitution at the N1-position or other available sites, renders the molecule optically active. Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential techniques for characterizing these chiral derivatives, providing information on their absolute configuration and solution-state conformation. wikipedia.org

ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. nih.govscispace.com For a chiral derivative of this compound, the aromatic naphthyridinone core acts as a chromophore. Electronic transitions within this chromophore (e.g., π→π* transitions) will give rise to characteristic ECD signals, known as Cotton effects, if perturbed by a chiral substituent. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms, allowing for the determination of the molecule's absolute configuration by comparing experimental ECD spectra with those predicted by time-dependent DFT (TD-DFT) calculations. researchgate.net For example, studies on chiral pyrrolo[1′,5′-a]-1,8-naphthyridine derivatives have shown that their calculated ECD spectra and optical rotation values are in good agreement with experimental data, allowing for the exploration of the microscopic origins of their molecular chirality. researchgate.net

Optical Rotatory Dispersion (ORD) measures the variation in the angle of optical rotation as a function of wavelength. wikipedia.org ORD and ECD are mathematically related through the Kronig-Kramers transforms, and an ORD spectrum displays characteristic peaks and troughs corresponding to the Cotton effects observed in the ECD spectrum. The absolute configuration of chiral naphthyridinone derivatives has been confirmed by comparing their optical rotation with that of intermediates of known stereochemistry. google.com

The synthesis of enantiomerically pure derivatives, such as (S)- and (R)-8-Chloro-1-(2,6-dichlorophenyl)-5-(2,3-dihydroxypropoxy)-2-(hydroxymethyl)-1,6-naphthyridin-4(1H)-one, highlights the creation of chiral centers attached to the naphthyridinone core. google.com The characterization of such compounds relies heavily on these chiroptical techniques to confirm their enantiomeric purity and assign their absolute stereochemistry.

Theoretical and Computational Chemistry Studies of 3 Bromo 1,8 Naphthyridin 2 1h One

Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics

Quantum chemical methods are powerful tools for elucidating the electronic structure and bonding patterns of molecules like 3-Bromo-1,8-naphthyridin-2(1H)-one. These studies offer a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds, which are essential for predicting the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on organic molecules due to its favorable balance between computational cost and accuracy. tandfonline.com For systems related to 1,8-naphthyridinone, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are commonly employed to determine the optimized ground state geometry. tandfonline.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. tandfonline.com These maps visualize the charge distribution and are used to predict how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about intramolecular and intermolecular bonding and interactions. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E²) associated with these interactions, offering a deeper understanding of the molecule's electronic stability. tandfonline.comresearchgate.net

Table 1: Illustrative Electronic Properties of a Related Naphthyridinone Derivative, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, Calculated using DFT.
ParameterCalculated Value
HOMO Energy-6.5213 eV
LUMO Energy-2.8742 eV
Energy Gap (ΔE)3.6471 eV
Chemical Hardness (η)1.8235 eV
Electrophilicity Index (ω)7.1381 eV

Data extracted from a study on a related compound to illustrate the type of information generated by DFT calculations. tandfonline.com

Ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. nsf.gov While often more computationally demanding than DFT, they can be used for smaller molecules or to benchmark DFT results. For certain naphthyridinone analogues, MP2 calculations have been used to predict NMR spectra and to determine the relative stability of different tautomeric forms, demonstrating their utility in providing reliable structural and energetic information. nsf.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density (ρ(r)). mdpi.com This analysis allows for the characterization of chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) and analyzing properties such as the electron density (ρ), its Laplacian (∇²ρ(r)), and energy densities at these points, the nature of the interactions (e.g., covalent, ionic, hydrogen bonds) can be determined. mdpi.comresearchgate.net For complex heterocyclic systems like naphthyridinones, QTAIM can identify and quantify weak intramolecular and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding crystal packing and molecular recognition. tandfonline.comresearchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are a standard tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is widely used, often in conjunction with DFT, to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei. researchgate.netacs.org These calculated shielding values are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

For derivatives of 1,8-naphthyridinone, calculated chemical shifts generally show good agreement with experimental data. tandfonline.com This correlation allows for the unambiguous assignment of signals in complex spectra and can help confirm the proposed structure of a synthesized compound.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Compound, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione.
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
Aromatic Carbons115.13 - 165.71121.14 - 189.59
Methine Carbon149.14168.46

This table illustrates the typical correlation between experimental and DFT-calculated NMR data for a related naphthyridinone structure. tandfonline.com

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. tandfonline.com These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical method.

The predicted vibrational frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra. worldscientific.com This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule, such as C-H stretching, C=O stretching, and ring vibrations. This detailed assignment provides strong evidence for the molecular structure and can reveal information about intermolecular interactions, such as hydrogen bonding, which can shift vibrational frequencies. tandfonline.com

Reaction Mechanism Elucidation and Transition State Analysis for Transformations of this compound

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the general reactivity of the 1,8-naphthyridin-2(1H)-one scaffold has been investigated through theoretical means. For instance, the mechanism of transformations involving similar structures, such as the Buchwald-Hartwig cross-coupling reaction used to synthesize 3-N-substituted derivatives, is understood to proceed through a catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination steps. researchgate.net Computational chemistry can be employed to model these steps, calculating the energy barriers and identifying the transition state geometries, thus providing a detailed picture of the reaction pathway.

In a related context, the plausible reaction mechanism for the formation of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, a structurally related compound, has been described as a cross-aldol (Claisen-Schmidt) condensation. tandfonline.com This reaction involves the formation of an enolate from 1,8-naphthyridine-2,4(1H,3H)-dione, which then attacks the carbonyl group of an aldehyde. tandfonline.com Density Functional Theory (DFT) calculations are instrumental in studying such mechanisms, allowing for the optimization of reactant, intermediate, transition state, and product geometries, and the calculation of their relative energies to map out the potential energy surface of the reaction.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and the influence of the solvent environment on molecules like this compound. Although specific MD studies on this exact compound are sparse, research on analogous 1,8-naphthyridine (B1210474) derivatives highlights the utility of this approach. For example, MD simulations have been used to investigate the binding of 1,8-naphthyridine derivatives to biological targets, providing insights into the dynamic nature of the ligand-receptor interactions. windows.net

In Silico Screening and Rational Design Principles for this compound Analogues

The 1,8-naphthyridin-2(1H)-one scaffold is a common motif in medicinal chemistry, and in silico screening plays a pivotal role in the rational design of new analogues with desired properties. Virtual screening of compound libraries against specific biological targets allows for the rapid identification of potential lead compounds.

The design principles for analogues of this compound often involve modifications at various positions of the naphthyridine ring to modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles. For instance, substitutions at the N-1 and C-6 positions of the 1,8-naphthyridin-2(1H)-one core have been shown to significantly impact the biological activity of the resulting compounds. nih.gov Computational methods like quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity, guiding the design of more potent and selective analogues.

Molecular Docking Studies with Defined Biological Targets (Excluding Clinical Contexts)

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a biological macromolecule. Several studies have reported the docking of 1,8-naphthyridin-2(1H)-one derivatives to various protein targets. These studies provide valuable information on the key interactions that govern molecular recognition.

For example, derivatives of this compound have been investigated as potential inhibitors of Penicillin-Binding Protein 6 (PBP6) from Escherichia coli. researchgate.net Molecular docking studies revealed that these compounds could fit into the binding site of PBP6, forming hydrogen bonds and π-π interactions with key amino acid residues. researchgate.net In another study, a related compound, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, was docked into the active site of the HER2 kinase, showing a good binding affinity. tandfonline.com

Furthermore, 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives have been extensively studied as ligands for the cannabinoid CB2 receptor. nih.govnih.gov Docking studies have been instrumental in understanding the structure-activity relationships and the functional switch from agonist to antagonist behavior based on substitutions on the naphthyridine scaffold. nih.gov

The following table summarizes the findings from molecular docking studies of various 1,8-naphthyridin-2(1H)-one analogues with different biological targets.

Compound/Derivative ClassBiological TargetKey Interactions/Findings
3-N-Substituted-1,8-naphthyridin-2(1H)-onesPenicillin-Binding Protein 6 (PBP6)Interactions with key residues such as ARG194 and THR212. researchgate.net
(E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dioneHER2 kinaseGood binding affinity with a reported binding energy of -7.89 Kcal/mol. tandfonline.com
1,8-Naphthyridin-2(1H)-one-3-carboxamidesCannabinoid CB2 ReceptorSubstituents at the C-6 position can induce a switch from agonist to antagonist/inverse agonist activity. nih.gov

In Vitro Biological Activities and Molecular Interactions of 3 Bromo 1,8 Naphthyridin 2 1h One Derivatives Excluding Clinical Human Data

In Vitro Cellular Activity Profiling and Mechanism of Action Research in Cell Lines

Gene Expression and Proteomic Analysis in Cell Culture Models

The impact of 1,8-naphthyridin-2(1H)-one derivatives on cellular protein expression has been investigated to elucidate their mechanisms of action. In a notable study, a series of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were evaluated for their ability to sensitize colorectal cancer cells (HCT116) to cisplatin (B142131). nih.gov Western blot analysis was employed to assess the expression levels of key proteins in the DNA damage response pathway.

The combination of compounds 6e and 6h with cisplatin led to a discernible decrease in the expression of Checkpoint Kinase 1 (CHK1), a downstream protein of ATR (Ataxia Telangiectasia and Rad3-related). nih.gov This suggests that these derivatives may interfere with the cell's ability to repair DNA damage induced by cisplatin, thereby enhancing its cytotoxic effect. Molecular docking studies further supported this, indicating that the naphthyridine ring of these compounds could be involved in π–π stacking interactions within the ATR active site. nih.gov These findings highlight a potential mechanism where these derivatives modulate protein expression to achieve a synergistic anticancer effect.

Cell-Based Phenotypic Screening Approaches

Phenotypic screening, which assesses the effects of compounds on cell behavior and function, has been a cornerstone in identifying the biological potential of 1,8-naphthyridin-2(1H)-one derivatives. These screens have revealed activities against cancer cells and parasites.

Anticancer Activity: Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines. For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives showed potent activity against pancreatic (MIAPaCa) and leukemia (K-562) cancer cell lines. nih.gov Another study reported that certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives exhibited significant anticancer activity against the MCF7 human breast cancer cell line, with some compounds showing greater potency than the reference drug staurosporine. researchgate.net

A novel derivative, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, synthesized from 4-hydroxy-1,8-naphthyridin-2(1H)-one, showed moderate activity against the HeLa cervical cancer cell line with an IC₅₀ value of 230 μM. nih.gov Additionally, new 1,8-naphthyridin-2(1H)-one-3-carboxamides were found to reduce the viability of SH-SY5Y and SK-N-BE neuroblastoma cell lines through a CB2R-mediated mechanism. mdpi.com

Antiparasitic Activity: A high-throughput phenotypic screen of 1.8 million compounds against Leishmania donovani, the parasite responsible for visceral leishmaniasis, identified an 8-hydroxynaphthyridine series as a promising starting point. nih.gov These compounds were screened for their ability to kill the parasites residing within human THP-1 macrophages, a model that closely mimics the disease state. The initial hit demonstrated significant potency against the parasite with approximately 100-fold selectivity over the human host cells.

Table 1: Selected Phenotypic Screening Data for 1,8-Naphthyridin-2(1H)-one Derivatives

Derivative TypeCell Line / OrganismActivityPotency (IC₅₀/EC₅₀)Reference
(E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dioneHeLa (Cervical Cancer)Anticancer230 µM nih.gov
2-Phenyl-7-methyl-1,8-naphthyridine derivative (10c)MCF7 (Breast Cancer)Anticancer1.47 µM researchgate.net
Halogen substituted 1,8-naphthyridine-3-carboxamide (47)MIAPaCa (Pancreatic Cancer)Anticancer0.41 µM nih.gov
8-Hydroxynaphthyridine (Compound 1)L. donovani (in THP-1 cells)AntiparasiticpEC₅₀ = 6.5 nih.gov
1,8-Naphthyridin-2(1H)-one-3-carboxamide (FG158a)SH-SY5Y (Neuroblastoma)Anticancer11.8 µM mdpi.com

Development and Application of 3-Bromo-1,8-naphthyridin-2(1H)-one Analogues as In Vitro Chemical Probes

The adaptable 1,8-naphthyridin-2(1H)-one scaffold has been successfully utilized to develop chemical probes, particularly fluorescent ligands, for studying biological systems in vitro. These tools are invaluable for understanding receptor expression and signaling.

A key achievement in this area is the development of selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor. rsc.orgnih.gov Researchers synthesized a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides by attaching linkers and fluorophores at various positions on the core structure. rsc.orgnih.gov The rationale for using this scaffold included its lower lipophilicity compared to other cannabinoid ligands, which is advantageous for reducing non-specific binding. nih.gov

Molecular modeling guided the design, suggesting that attaching a linker at the C3 cis-cyclohexanol position would orient it out of the CB2 receptor, allowing for the attachment of a fluorophore without disrupting ligand binding. rsc.org This strategy led to the creation of fluorescent ligand 32 , which demonstrated one of the highest affinities and selectivities for the CB2 receptor among reported fluorescent ligands, with a pKᵢ of 6.33. rsc.org Although this specific probe showed high levels of non-specific fluorescence in imaging studies, the development process affirmed that the 1,8-naphthyridin-2(1H)-one scaffold is a highly promising platform for the future design of refined CB2 receptor tools. rsc.org

In another approach, a novel fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative was synthesized to detect mercury ions. rsc.org This highlights the versatility of the naphthyridine core in creating probes for various molecular recognition events beyond protein receptors. rsc.org

Comprehensive Selectivity and Potency Profiling in In Vitro Biological Systems

Derivatives of 1,8-naphthyridin-2(1H)-one have been subjected to extensive in vitro profiling to determine their potency and selectivity against various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Cannabinoid Receptors (CB1 and CB2): The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has proven highly effective for developing potent and selective CB2 receptor ligands. acs.orgmdpi.com A study describing a series of these derivatives, functionalized at positions 1 or 6, found that all new compounds exhibited high selectivity and affinity for the CB2 receptor in the nanomolar range. acs.org Functional activity, determined by β-arrestin 2 recruitment and cAMP assays, was found to be modulated by substituents at the C-6 position. acs.org For example, compounds A1 , A2 , 5 , and 14 acted as agonists with EC₅₀ values ranging from 17.6 to 29.6 nM in the β-arrestin assay, while compounds 17 , 18 , and 23 behaved as inverse agonists or antagonists. acs.org The selectivity for CB2 over CB1 was significant, with many compounds having CB1 Kᵢ values greater than 10,000 nM. acs.org

Enzyme Inhibition (Carbonic Anhydrase and Alkaline Phosphatase): A series of acs.orgresearchgate.net-Naphthyridine derivatives were screened for their inhibitory potential against isozymes of carbonic anhydrase (CA) and alkaline phosphatase (ALP), enzymes implicated in bone disorders. These derivatives were found to be potent dual inhibitors. For instance, compound 1e was the most potent inhibitor of CA-II (IC₅₀ = 0.44 µM) and c-IAP (IC₅₀ = 0.107 µM), while compound 1g was most effective against CA-IX (IC₅₀ = 0.11 µM). nih.gov These compounds were significantly more potent than the standard inhibitors, demonstrating the potential of the 1,8-naphthyridine (B1210474) scaffold in developing highly effective enzyme inhibitors. nih.gov

Table 2: In Vitro Potency and Selectivity of 1,8-Naphthyridin-2(1H)-one Derivatives

CompoundTargetAssay TypePotency (Kᵢ / EC₅₀ / IC₅₀)SelectivityReference
Compound 14CB2 Receptorβ-arrestin 2EC₅₀ = 29.6 nM>337-fold vs CB1 (Kᵢ > 10000 nM) acs.org
Compound 18CB2 Receptorβ-arrestin 2Inverse Agonist>1000-fold vs CB1 (Kᵢ > 10000 nM) acs.org
Fluorescent Ligand 32CB2 ReceptorRadioligand BindingpKᵢ = 6.33Selective for CB2 rsc.org
Compound 1eCarbonic Anhydrase II (CA-II)Enzyme InhibitionIC₅₀ = 0.44 µMDual inhibitor of CAs and ALPs nih.gov
Compound 1gCarbonic Anhydrase IX (CA-IX)Enzyme InhibitionIC₅₀ = 0.11 µM nih.gov
Compound 1bTissue-nonspecific ALP (b-TNAP)Enzyme InhibitionIC₅₀ = 0.122 µM nih.gov

Future Directions and Emerging Research Opportunities in the Study of 3 Bromo 1,8 Naphthyridin 2 1h One

Advancements in Sustainable and Economically Viable Synthetic Methodologies

The development of environmentally friendly and cost-effective methods for synthesizing 3-Bromo-1,8-naphthyridin-2(1H)-one and related compounds is a key area of research. Traditional synthetic routes often involve harsh reaction conditions, expensive metal catalysts, and toxic organic solvents. researchgate.netacs.org To address these challenges, researchers are exploring greener alternatives.

One promising approach is the use of water as a reaction solvent. acs.orgrsc.org The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been successfully performed in water, offering a milder and more environmentally benign alternative to traditional methods. acs.orgrsc.org Furthermore, the use of inexpensive and biocompatible ionic liquids as catalysts in aqueous media has shown excellent yields for 1,8-naphthyridine (B1210474) derivatives. acs.org

Other sustainable strategies include:

Metal-free catalysis: Exploring reactions that proceed without the need for heavy metal catalysts reduces both cost and environmental impact. rsc.org

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

One-pot multicomponent reactions: These reactions combine multiple steps into a single procedure, improving efficiency and reducing waste. researchgate.netresearchgate.net

These advancements not only make the synthesis of this compound more sustainable but also more economically viable for large-scale production.

Discovery of Unprecedented Chemical Reactivity and Novel Catalytic Systems

The unique structural features of the 1,8-naphthyridinone scaffold are leading to the discovery of novel chemical reactivity and the development of new catalytic systems. The nitrogen atoms within the bicyclic ring system can act as ligands for metal catalysts, enabling a range of chemical transformations.

Recent research has demonstrated the potential of naphthyridinone-based ligands in various catalytic reactions:

Transfer Hydrogenation: Ruthenium(II) complexes with proton-responsive naphthyridinone-based ligands have shown high activity for the transfer hydrogenation of ketones. researchgate.net

C-H Bond Activation: The development of catalysts capable of C-H bond cleavage and formation is a significant area of research, and naphthyridinone-based systems are being explored for this purpose. researchgate.net

Cascade Reactions: Unprecedented intermolecular cascade annulation reactions have been discovered, leading to the formation of complex fused heterocyclic systems under metal-free conditions. rsc.org

These discoveries open up new avenues for the application of this compound and its derivatives as versatile building blocks in organic synthesis.

Integration of Machine Learning and Artificial Intelligence

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. In the context of this compound, these technologies are being applied to:

Design of Novel Derivatives: Computational workflows that include pharmacophore modeling, docking, and free-energy perturbations are being used to design and prioritize novel naphthyridinone derivatives with specific biological activities. nih.gov

Prediction of Synthetic Routes: AI algorithms can be trained to predict optimal synthetic pathways, potentially reducing the time and resources required for experimental work.

Structure-Activity Relationship (SAR) Studies: ML models can analyze large datasets of compounds to identify key structural features that contribute to a desired biological effect, aiding in the design of more potent and selective molecules. nih.gov

The integration of ML and AI is expected to accelerate the discovery and development of new naphthyridinone-based compounds with a wide range of applications.

Expansion of In Vitro Mechanistic Studies

A deeper understanding of the biological interactions of this compound and its analogues is crucial for their development as therapeutic agents. In vitro mechanistic studies are essential for elucidating these complex interactions.

Key areas of investigation include:

Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which naphthyridinone derivatives interact is a primary goal.

Binding Mode Analysis: Techniques like X-ray crystallography and molecular dynamics simulations are used to determine the precise way in which these compounds bind to their targets. nih.gov

Enzyme Inhibition and Receptor Binding Assays: These assays are used to quantify the potency and selectivity of naphthyridinone analogues.

Cell-based Assays: Evaluating the effects of these compounds on cellular processes such as cell growth, apoptosis, and signaling pathways provides valuable insights into their mechanisms of action.

These detailed mechanistic studies are critical for optimizing the pharmacological properties of naphthyridinone derivatives and for identifying potential new therapeutic applications.

Exploration of Non-Medicinal Applications

While much of the research on this compound has focused on its medicinal potential, there is growing interest in its non-medicinal applications.

Emerging areas of exploration include:

Materials Science: The planar structure and electronic properties of the naphthyridinone scaffold make it a promising candidate for use in organic light-emitting diodes (OLEDs), molecular sensors, and organic semiconductors. researchgate.netvulcanchem.com The bromine atom can be further functionalized to tune the material's properties. vulcanchem.com

Analytical Chemistry: Naphthyridinone derivatives that exhibit fluorescence are being investigated for their potential use as fluorescent dyes in biological imaging and other analytical techniques. rsc.org

The exploration of these non-medicinal applications is expanding the utility of the this compound scaffold beyond the realm of drug discovery.

Q & A

Q. What are the optimal conditions for synthesizing 3-Bromo-1,8-naphthyridin-2(1H)-one via direct bromination of the parent naphthyridinone?

Direct bromination of 1,8-naphthyridin-2(1H)-one requires KClO₃ and HCl at 50°C, yielding this compound with ~78% efficiency. Temperature control is critical to avoid over-bromination or side reactions. Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the regioselectivity of bromine substitution at the 3-position?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are definitive methods. For example, crystal structure analysis of analogous compounds (e.g., 7-amino-1,8-naphthyridin-2(1H)-one) reveals bond angles and electron density maps that confirm substitution patterns. Computational studies (DFT) can predict reactivity differences between positions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ = 255.07 g/mol for similar brominated naphthyridines) .
  • FT-IR: Identify carbonyl (C=O) stretching at ~1670 cm⁻¹ and C-Br vibrations at ~560 cm⁻¹.
  • Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/Br ratios .

Q. What solvent systems are suitable for solubility and reactivity studies of this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Solubility can be enhanced using co-solvents like ethanol or acetone. Stability tests in acidic/basic conditions (pH 2–12) are advised to assess degradation risks .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom activates the naphthyridinone core for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, brominated analogs undergo Pd-catalyzed cross-coupling with aryl boronic acids (e.g., 4-(trifluoromethyl)phenyl) under mild conditions (Cs₂CO₃, Pd(PPh₃)₄, 80°C). Computational modeling (NBO analysis) predicts enhanced electrophilicity at the 3-position, facilitating transmetalation .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Protecting Groups: Temporarily block the carbonyl group with tert-butyldimethylsilyl (TBS) to prevent nucleophilic attack during alkylation.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes for nitro-group introduction) and minimizes thermal decomposition .
  • Catalytic Optimization: Use Pd-XPhos or SPhos ligands to suppress β-hydride elimination in Heck reactions .

Q. How can researchers resolve contradictions in reported biological activity data for brominated naphthyridinones?

Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use identical cell lines (e.g., HCT-116 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Validate target engagement via SPR or ITC to measure binding affinity to enzymes like topoisomerase II .

Q. What computational tools predict the impact of 3-bromo substitution on ligand-protein interactions?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with biological targets. For example, bromine’s hydrophobic surface area improves binding to kinase active sites (e.g., EGFR), while its electronegativity stabilizes halogen bonds with backbone carbonyls. QSAR models correlate substituent effects with IC₅₀ values .

Q. How does the compound’s photophysical behavior affect its utility in fluorescent probes?

Bromine quenches fluorescence in unmodified naphthyridinones. To restore emissive properties, introduce electron-donating groups (e.g., -NH₂ at the 7-position) or chelate metals (e.g., Zn²⁺) via the carbonyl and adjacent nitrogen. Time-resolved spectroscopy quantifies excited-state lifetimes .

Q. What formulation strategies address solubility limitations for in vivo studies?

  • Nanoparticulate Delivery: Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release.
  • Prodrug Design: Convert the carbonyl to a phosphate ester (hydrolyzed in vivo) or PEGylate the bromine to enhance aqueous solubility.
  • Co-Crystallization: Use co-formers like succinic acid to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.